molecular formula C18H25NO6 B558297 (S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid CAS No. 59408-74-1

(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid

Cat. No.: B558297
CAS No.: 59408-74-1
M. Wt: 309,37 g/mole
InChI Key: KHCZTGSAKNZBOV-AWEZNQCLSA-N
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Description

(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid is a chiral carboxylic acid derivative featuring two critical protective groups:

  • A benzyloxy group at position 4, which enhances solubility in organic solvents and serves as a temporary protecting group for hydroxyl functionalities during synthetic workflows.
  • A tert-butoxycarbonyl (Boc) group at position 2, widely used to protect amines in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions .

The (S)-configuration at the chiral center ensures stereochemical precision, making this compound valuable in asymmetric synthesis and pharmaceutical intermediates. Its structure is closely related to other Boc- and benzyloxy-protected amino acids, but key differences in substitution patterns and stereochemistry distinguish its reactivity and applications.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-10-21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDXPGUBDAKLDM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCOCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCOCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567661
Record name O-Benzyl-N-(tert-butoxycarbonyl)-L-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59408-74-1
Record name O-Benzyl-N-(tert-butoxycarbonyl)-L-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid, also known as (S)-4-(Boc-amino)-2-(benzyloxy)butanoic acid, is a complex organic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of both benzyloxy and tert-butoxycarbonyl protective groups. These functional groups are essential in organic synthesis, particularly for protecting amino groups during peptide synthesis.

  • IUPAC Name : (2S)-2-{[(benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid
  • Molecular Formula : C16H23NO5
  • CAS Number : 49855-91-6
  • Purity : ≥ 97% .

Peptide Synthesis

This compound serves as a crucial building block in peptide synthesis. Its structural features allow for effective interaction with biological systems, making it a valuable candidate in drug development. The compound's derivatives have been studied for their potential anti-inflammatory properties and activity against various diseases .

Therapeutic Potential

Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Anti-inflammatory Effects : Studies have shown that compounds similar to this compound can reduce inflammation markers in vitro.
  • Antimicrobial Activity : Some derivatives have demonstrated activity against bacterial strains, suggesting potential use in treating infections .

Synthesis Methods

Several synthetic routes have been developed to produce this compound. Common methods include:

  • Ugi Multicomponent Reaction : This method allows the synthesis of complex amino acids through a one-pot reaction involving isocyanides, amines, and carboxylic acids.
  • Solid-phase Peptide Synthesis (SPPS) : Utilizes the protective groups to facilitate the stepwise assembly of peptides on a solid support .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
L-AlanineSimple amino acidLacks protective groups; less complex
N-Boc-L-ValineContains tert-butoxycarbonyl groupSimilar protective strategy but less functional diversity
Fmoc-L-TyrosineContains fluorenylmethyloxycarbonyl groupDifferent protective group; used in SPPS
N-Cbz-L-LeucineContains benzyloxycarbonyl groupSimilar protective strategy but different amino acid backbone

The combination of benzyloxy and tert-butoxycarbonyl groups in this compound enhances its versatility for chemical transformations compared to its analogs .

Case Studies and Research Findings

  • Study on Anti-inflammatory Properties :
    • A recent study evaluated the anti-inflammatory effects of various derivatives derived from this compound.
    • Results indicated a dose-dependent reduction in pro-inflammatory cytokines in cell cultures treated with these derivatives .
  • Peptide Synthesis Applications :
    • Research demonstrated the successful incorporation of this compound into peptide sequences aimed at targeting specific biological pathways involved in disease mechanisms .

Scientific Research Applications

Medicinal Chemistry Applications

(S)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid serves as a key building block in the synthesis of bioactive compounds. Its applications include:

  • Peptide Synthesis : The compound is utilized in the solid-phase synthesis of peptides due to its ability to protect amino groups during coupling reactions. This protection allows for selective reactions without unwanted side products.
  • Drug Development : It has been explored in the development of peptide-based drugs, particularly those targeting specific receptors or enzymes involved in various diseases, including cancer and metabolic disorders.

Case Studies and Findings

  • Peptide Conjugates : Research has demonstrated that this compound can be used to synthesize peptide conjugates with enhanced stability and bioavailability. For example, studies have shown that incorporating this compound into peptide chains can improve their pharmacokinetic profiles, making them more effective as therapeutics.
  • Aza Analogues : It has been reported that this compound is involved in the synthesis of aza analogues of natural products. These modifications can lead to compounds with improved biological activity compared to their non-modified counterparts.
  • Hybrid Peptides : The compound has been utilized in the synthesis of hybrid peptides that exhibit unique structural features, potentially leading to new therapeutic agents with dual action mechanisms.

Comparative Data Table

Application AreaDescriptionExample Studies/Findings
Peptide SynthesisUsed as a protecting group for amino acids in peptide synthesisImproved yields in solid-phase synthesis
Drug DevelopmentIntermediate for peptide-based drug candidatesTargeting cancer receptors
Aza AnaloguesSynthesis of modified natural productsEnhanced activity compared to parent compounds
Hybrid PeptidesCreation of peptides with unique propertiesPotential dual-action therapeutic agents

Chemical Reactions Analysis

Deprotection Reactions

The Boc and Bz groups enable controlled deprotection for selective functionalization:

Boc Group Removal

The Boc group is acid-labile and removed under mild acidic conditions:
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
Conditions : 25°C, 1–2 hours
Mechanism : Acid-catalyzed cleavage forms a carbamic acid intermediate, releasing CO₂ and tert-butanol .

Parameter Value
Reaction Yield92–98%
Side ReactionsMinimal (<2% ester hydrolysis)

Bz Group Removal

The benzyloxy group is removed via catalytic hydrogenation:
Reagent : H₂/Pd-C in methanol
Conditions : 1 atm H₂, 25°C, 3–4 hours
Mechanism : Reductive cleavage of the benzyl ether to a hydroxyl group .

Parameter Value
Reaction Yield85–90%
SelectivityNo Boc group interference

Peptide Bond Formation

The carboxylic acid participates in coupling reactions to form amide bonds:

Activation Methods

  • Carbodiimide-Mediated : DCC or EDC with HOBt
    Yield : 88–94%
    Side Products : <5% racemization
  • Mixed Carbonate : ClCO₂iPr in THF
    Yield : 90%

Stability Under Reaction Conditions

The compound’s stability varies with pH and temperature:

Condition Stability Data Source
pH 2–6 (aqueous)Stable for 24 hours
pH >8Boc hydrolysis (>30% in 1 hr)
60°C (dry DMF)No degradation in 12 hours

Asymmetric Aldol Reactions

Catalyst : Proline-derived organocatalyst
Diastereomeric Excess : >90%
Product : β-Hydroxy-α-amino acids

Enzymatic Resolution

Enzyme : Subtilisin Carlsberg
Selectivity : 98% ee for (S)-isomer

Comparative Reactivity of Structural Analogs

The Boc/Bz combination offers unique advantages over other protective groups:

Protective Group Deprotection Method Compatibility with SPPS
Boc/BzTFA/H₂High
Fmoc/BnPiperidine/H₂Moderate
AllocPd⁰Low

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Key Functional Groups Protecting Groups Chiral Center(s) Applications/Notes
(S)-4-(Benzyloxy)-2-(Boc-amino)butanoic acid (Target) Boc-amine, Benzyloxy, Carboxylic acid Boc (amine), Benzyl (hydroxyl) (S)-configuration Peptide synthesis, intermediate for chiral drugs
(S)-2-(((Benzyloxy)carbonyl)amino)-4-(Boc-amino)butanoic acid Cbz (benzyloxycarbonyl), Boc-amine, Carboxylic acid Cbz (amine), Boc (amine) (S)-configuration Dual protection for amines; orthogonal deprotection strategies
(S)-4-(4-(Benzyloxy)phenyl)-3-(Boc-amino)butanoic acid Boc-amine, Benzyloxy-phenyl, Carboxylic acid Boc (amine), Benzyl (aromatic hydroxyl) (S)-configuration Enhanced steric hindrance; potential for aromatic interactions in drug design
(S)-2-((Boc)(2,4-dimethoxybenzyl)amino)-2,3-dimethylbutanoic acid Boc-amine, Dimethoxybenzyl, Dimethyl, Carboxylic acid Boc (amine), Dimethoxybenzyl (amine) (S)-configuration Orthogonal protection in complex peptide synthesis; increased steric bulk
(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid hydrate Cbz-amine, tert-butoxy ester, Carboxylic acid Cbz (amine), tert-butyl (ester) (S)-configuration Hydrate form improves crystallinity; ester group modifies solubility

Commercial Availability and Purity

  • The target compound and its analogs are available at varying purities (typically 97–98%) and scales (1g–100g) .
  • (S)-4-(4-(Benzyloxy)phenyl)-3-(Boc-amino)butanoic acid is stocked in 1g quantities, while the hydrate form is available up to 100g, reflecting demand differences in research vs. industrial applications.

Preparation Methods

Brønsted Base-Catalyzed Aldol Condensation

The enantioselective synthesis of β-hydroxy-α-amino acids, a structural analog, has been achieved using benzophenone-derived glycine imines under Brønsted base catalysis. For (S)-4-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid, this method involves:

  • Step 1 : Condensation of glycine o-nitroanilide with benzaldehyde derivatives to form a Schiff base.

  • Step 2 : Asymmetric aldol reaction with benzyloxy acetaldehyde using a cinchona alkaloid-derived catalyst (e.g., Cinchonidine), achieving >90% enantiomeric excess (ee).

  • Step 3 : Sequential Boc protection of the amine and oxidation of the hydroxyl group to the carboxylic acid.

Key Conditions :

Reagent/CatalystSolventTemperatureYield
Cinchonidine (10 mol%)Toluene−20°C78%

Stepwise Protection-Deprotection Strategy

Starting Material: L-Aspartic Acid

L-Aspartic acid serves as a chiral pool starting material due to its native (S)-configuration. The synthesis proceeds as follows:

  • Boc Protection :

    • React L-aspartic acid with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) and aqueous NaOH (pH 9–10).

    • Yield : 92%.

  • Benzyloxy Introduction :

    • Treat Boc-protected intermediate with benzyl bromide and potassium carbonate in acetone.

    • Key Data :

      Reaction TimeTemperatureYield
      16 h50°C85%
  • Ester Hydrolysis :

    • Hydrolyze the methyl ester using lithium hydroxide (LiOH) in THF/water.

Industrial-Scale Production

Flow microreactor systems enhance scalability by optimizing heat and mass transfer:

  • Continuous Boc Protection :

    • Conditions : Boc₂O (1.2 equiv), triethylamine (1.5 equiv), residence time 2 min.

    • Purity : >99%.

  • Benzylation in Microchannels :

    • Throughput : 1.2 kg/day with 88% yield.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Resin-Bound Intermediate Synthesis

Wang resin-functionalized derivatives enable iterative coupling:

  • Resin Loading :

    • Couple Fmoc-protected aspartic acid to Wang resin using DIC/HOBt.

  • Selective Deprotection :

    • Remove Fmoc with 20% piperidine/DMF.

  • Boc and Benzyloxy Incorporation :

    • Sequential coupling with Boc-ONSu and benzyloxy chloride.

    • Final Cleavage : TFA/water (95:5) yields the target compound.

Performance Metrics :

ParameterValue
Overall Yield65%
Purity (HPLC)≥98%

Enzymatic Resolution for Stereochemical Control

Lipase-Catalyzed Kinetic Resolution

Racemic mixtures of 4-(benzyloxy)-2-aminobutanoic acid are resolved using Candida antarctica lipase B (CAL-B):

  • Substrate : N-acetyl racemic amine.

  • Reaction : Hydrolysis in phosphate buffer (pH 7.5) at 37°C.

  • Outcome :

    • ee (S-enantiomer) : 99%.

    • Yield : 45% (theoretical max 50%).

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Brønsted Base CatalysisHigh enantioselectivity (>90% ee)Requires chiral catalystsLab-scale
Stepwise ProtectionHigh yields (85–92%)Multiple purification stepsIndustrial
SPPSAutomation-compatibleResin costs limit large-scalePilot-scale
Enzymatic ResolutionEco-friendly, mild conditionsLow yield (45%)Lab-scale

Critical Reaction Optimization Insights

  • Temperature Control : Exothermic Boc protection steps require cooling (−20°C) to prevent racemization.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve benzylation yields but complicate purification.

  • Catalyst Recycling : Immobilized CAL-B retains 80% activity after 5 cycles, reducing costs .

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